molecular formula C28H26N2O5S B13767948 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole CAS No. 68109-70-6

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole

Cat. No.: B13767948
CAS No.: 68109-70-6
M. Wt: 502.6 g/mol
InChI Key: TYKOZQCHNVLQEU-UHFFFAOYSA-M
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Description

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole is a complex organic compound It features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Properties

CAS No.

68109-70-6

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole

InChI

InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

TYKOZQCHNVLQEU-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)C

Origin of Product

United States

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